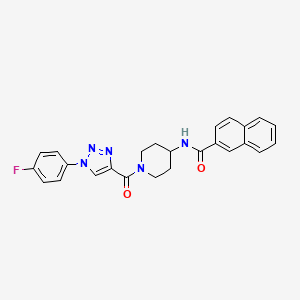

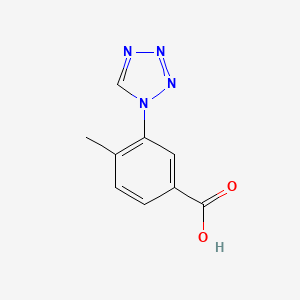

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.

BenchChem offers high-quality Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate:

Antimicrobial Agents

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

This compound has been studied for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. Researchers are exploring its use in targeted cancer therapies, aiming to minimize side effects compared to traditional chemotherapy .

Photocatalysis

In the field of photocatalysis, this compound can act as a catalyst in light-driven chemical reactions. Its ability to absorb light and transfer energy efficiently makes it useful in environmental applications, such as degrading pollutants in water and air .

Organic Synthesis

Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is valuable in organic synthesis. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatility in forming various chemical bonds makes it a crucial intermediate in synthetic chemistry .

Neuroprotective Agents

Studies suggest that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

These diverse applications highlight the compound’s versatility and potential in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Antimicrobial Research Anticancer Research Photocatalysis Organic Synthesis : Fluorescent Probes : Enzyme Inhibition : Material Science : Neuroprotective Agents

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-amino-3-trifluoromethylbenzoic acid with ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-amino-3-trifluoromethylbenzoic acid", "ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-trifluoromethylbenzoic acid (1.0 equiv) and ethyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add sodium borohydride (1.5 equiv) to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete reduction of the imine intermediate.", "Step 7: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the pure product, Ethyl 8-methyl-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] } | |

Numéro CAS |

1242872-19-0 |

Formule moléculaire |

C21H19F3N2O3 |

Poids moléculaire |

404.389 |

Nom IUPAC |

ethyl 8-methyl-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C21H19F3N2O3/c1-3-29-20(28)16-18(14-9-6-7-12(2)17(14)26-19(16)27)25-11-13-8-4-5-10-15(13)21(22,23)24/h4-10H,3,11H2,1-2H3,(H2,25,26,27) |

Clé InChI |

REVCFYVRGSLPMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)